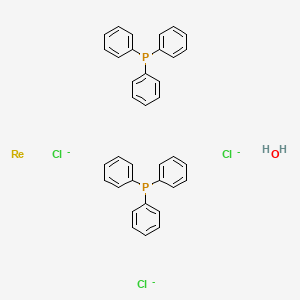
Rhenium;triphenylphosphane;trichloride;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rhenium;triphenylphosphane;trichloride;hydrate is a coordination compound that includes rhenium, triphenylphosphane, and trichloride, with water molecules as part of its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rhenium;triphenylphosphane;trichloride;hydrate typically involves the reaction of rhenium trichloride with triphenylphosphane in the presence of a suitable solvent. The reaction is often carried out under an inert atmosphere to prevent oxidation. The resulting product is then crystallized from the solution to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include careful control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Rhenium;triphenylphosphane;trichloride;hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as hydrogen gas or sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhenium(VII) oxide, while reduction could produce rhenium(I) complexes. Substitution reactions can result in a variety of rhenium complexes with different ligands.
科学的研究の応用
Rhenium;triphenylphosphane;trichloride;hydrate has several scientific research applications:
作用機序
The mechanism by which rhenium;triphenylphosphane;trichloride;hydrate exerts its effects involves coordination chemistry principles. The rhenium center can undergo various oxidation and reduction reactions, facilitating catalytic processes. The triphenylphosphane ligands stabilize the rhenium center and influence its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal use .
類似化合物との比較
Similar Compounds
Ruthenium;triphenylphosphane;trichloride: Similar in structure but with ruthenium instead of rhenium.
Osmium;triphenylphosphane;trichloride: Another analogous compound with osmium.
Uniqueness
Rhenium;triphenylphosphane;trichloride;hydrate is unique due to the specific properties of rhenium, such as its high atomic number and ability to form stable complexes in multiple oxidation states. This makes it particularly useful in applications requiring robust and versatile catalysts .
特性
分子式 |
C36H32Cl3OP2Re-3 |
|---|---|
分子量 |
835.1 g/mol |
IUPAC名 |
rhenium;triphenylphosphane;trichloride;hydrate |
InChI |
InChI=1S/2C18H15P.3ClH.H2O.Re/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;/h2*1-15H;3*1H;1H2;/p-3 |
InChIキー |
KRMDFQJQKYDFKQ-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O.[Cl-].[Cl-].[Cl-].[Re] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12446469.png)
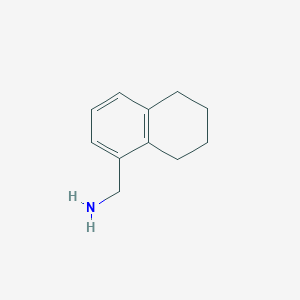
![4H,6H,7H-Thiopyrano[4,3-D][1,3]thiazol-2-amine hydrochloride](/img/structure/B12446483.png)
![4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)morpholine](/img/structure/B12446486.png)

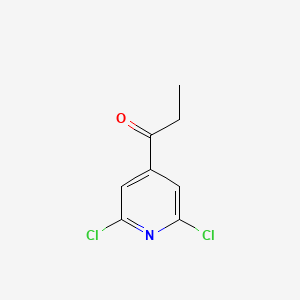
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12446510.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446513.png)
![3-[(4-Bromo-2-chlorophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B12446517.png)
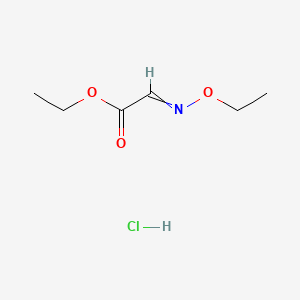
![3-Amino-3-benzo[1,3]dioxol-4-YL-propionic acid](/img/structure/B12446525.png)
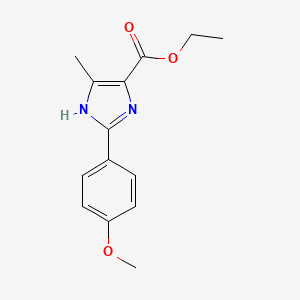
![2-amino-4-(2,6-dichlorophenyl)-5-hydroxy-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12446531.png)
![2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide](/img/structure/B12446543.png)
